molecular formula C12H20N4O2 B11180064 2-(4-ethylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one

2-(4-ethylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one

Cat. No.: B11180064
M. Wt: 252.31 g/mol
InChI Key: CBTRCTRJYRPSSD-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl group and a pyrimidine ring substituted with a methoxymethyl group. The combination of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the methoxymethyl group: This step involves the alkylation of the pyrimidine ring using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Formation of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction using ethylamine and a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-(4-ethylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one can be compared with other similar compounds to highlight its uniqueness:

    2-(4-methylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one: This compound has a methyl group instead of an ethyl group on the piperazine ring, which may affect its chemical and biological properties.

    2-(4-ethylpiperazin-1-yl)-6-(hydroxymethyl)pyrimidin-4(3H)-one: This compound has a hydroxymethyl group instead of a methoxymethyl group, which may influence its reactivity and interactions.

    2-(4-ethylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-thione: This compound has a thione group instead of a carbonyl group, which may alter its chemical behavior and biological activity.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(methoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H20N4O2/c1-3-15-4-6-16(7-5-15)12-13-10(9-18-2)8-11(17)14-12/h8H,3-7,9H2,1-2H3,(H,13,14,17)

InChI Key

CBTRCTRJYRPSSD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)COC

Origin of Product

United States

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